molecular formula C18H14FN5O B4686000 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4686000
M. Wt: 335.3 g/mol
InChI Key: BQLKWLUZIYFIDJ-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups, a fluorophenyl group, and a pyrazolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine core is formed through cyclization reactions involving hydrazine derivatives and pyridine intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Lacks the fluorine atom on the phenyl ring.

    2-(4,6-dimethylpyrimidin-2-yl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Contains a chlorine atom instead of a fluorine atom.

    2-(4,6-dimethylpyrimidin-2-yl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-10-9-11(2)22-18(21-10)24-17(25)15-14(7-8-20-16(15)23-24)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKWLUZIYFIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
Reactant of Route 5
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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